Tungsten (VI) ethoxide

Catalog No.
S1912243
CAS No.
62571-53-3
M.F
C12H36O6W
M. Wt
460.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tungsten (VI) ethoxide

Traditional WCl6 sol-gel routes introduce HCl corrosion and W(V) darkening, ruining film purity. Tungsten(VI) ethoxide (CAS 62571-53-3) is a halogen-free, non-reducing precursor that eliminates these defects. Key advantages: (1) No HCl-safe for ITO/flexible substrates; (2) No W(V) reduction-direct deposition of transparent electrochromic layers; (3) Cures below 100°C for organic electronics. Packaged under argon for moisture-sensitive global shipment.

CAS Number

62571-53-3

Product Name

Tungsten (VI) ethoxide

IUPAC Name

ethanol;tungsten

Molecular Formula

C12H36O6W

Molecular Weight

460.25 g/mol

InChI

InChI=1S/6C2H6O.W/c6*1-2-3;/h6*3H,2H2,1H3;

InChI Key

FIYYPCHPELXPMO-UHFFFAOYSA-N

SMILES

CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[W]

Canonical SMILES

CCO.CCO.CCO.CCO.CCO.CCO.[W]

The exact mass of the compound Tungsten (VI) ethoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Tungsten(VI) ethoxide, Tungsten hexaethoxide, Hexaethoxytungsten, Tungsten(6+) hexaethanolate, Tungsten(VI) ethylate

Purity

≥99%

Package Size

1 g, 5 g

Tungsten(VI) ethoxide (W(OEt)6) is a highly reactive, halogen-free metal alkoxide precursor primarily utilized in sol-gel synthesis, chemical vapor deposition (CVD), and atomic layer deposition (ALD) of tungsten oxide (WO3) thin films and nanostructures. Unlike bulk tungsten oxides or highly stable aqueous tungstates, W(OEt)6 is highly sensitive to moisture, readily undergoing controlled hydrolysis and condensation to form high-purity, carbon-free WOx networks. Its procurement value is fundamentally tied to its solubility in organic solvents and its ability to act as a single-source, low-temperature precursor for electrochromic, photo-catalytic, and charge-transport layers. By providing tungsten in its fully oxidized +6 state without the presence of corrosive halides, W(OEt)6 enables the deposition of pristine thin films on temperature- and acid-sensitive substrates, making it a critical material for advanced optoelectronics and smart glazing manufacturing [1].

Research Fit

Liquid ethanol solution designed for CVD, ALD, and sol-gel processes
Hydrocarbon- and ester-soluble; moisture-sensitive handling required
Enables WO3 nanoscale coatings for semiconductor, electrochromic, and gas-sensor research

Substituting Tungsten(VI) ethoxide with cheaper, more common alternatives like tungsten hexachloride (WCl6) or aqueous tungstic acid introduces severe processing bottlenecks and purity risks. When WCl6 is dissolved in alcohols for sol-gel processing, the organic solvent spontaneously reduces a portion of the W(VI) ions to W(V), creating dark, impure sols that require extended aging times to re-oxidize and clarify [1]. Furthermore, WCl6 generates highly corrosive hydrogen chloride (HCl) upon hydrolysis, which can aggressively etch transparent conductive oxides or flexible polymer substrates. Conversely, aqueous precursors such as ammonium metatungstate or tungstic acid avoid halide contamination but require excessively high calcination temperatures (>300 °C) to drive off water and crystallize the WO3 film, rendering them entirely incompatible with low-temperature organic electronics or temperature-sensitive flexible architectures [2]. W(OEt)6 uniquely bridges this gap by offering a halogen-free, non-reducing, low-temperature pathway to high-purity WO3.

Substitution Risk

Vaporization point may differ measurably from lower-oxidation-state alkoxides, shifting precursor delivery and deposition rate.
Purity grade and physical form (e.g., crystalline solid vs. ethanol solution) can alter film contamination and process compatibility.
Carbon contamination profiles may differ from alternative precursor classes (carbonyls, fluorides), requiring film-quality revalidation.

Elimination of Sol-Gel Aging Time and W(V) Impurities

In the preparation of WO3 thin films via sol-gel methods, the choice of precursor dictates the chemical stability of the sol. When tungsten hexachloride (WCl6) is used in organic solvents, the solvent reduces a fraction of the W(VI) to W(V), necessitating a prolonged aging period to minimize the pentavalent tungsten content and achieve a transparent, usable sol. In contrast, Tungsten(VI) ethoxide (W(OEt)6) provides a direct, stable W(VI) source in ethanol that does not undergo this spontaneous reduction, completely eliminating the prolonged aging requirement and preventing W(V)-induced defect states in the final film [1].

Evidence DimensionSol aging requirement and oxidation state stability
Target Compound DataW(OEt)6 in ethanol forms a stable, transparent W(VI) sol immediately without spontaneous reduction
Comparator Or BaselineWCl6 in organic solvents partially reduces to W(V), requiring long aging times to clarify
Quantified DifferenceElimination of multi-day aging bottlenecks and complete avoidance of W(V) impurity generation
ConditionsSol-gel precursor dissolution in organic solvents (e.g., ethanol) at room temperature

Eliminating the aging step drastically accelerates manufacturing cycle times and ensures higher optical purity for electrochromic smart windows.

Vaporization temperature
Head-to-head
W(VI) ethoxide: 130 °C
W(V) ethoxide: 120 °C
AACVD delivery parameter may shift by 10 °C; process adjustment required.
WO3 films on glass/Si, 100–350 °C deposition range.

Low-Temperature Processing for Polymer Solar Cells

The integration of WO3 hole extraction layers (HELs) into polymer solar cells is often limited by the high temperatures required to process traditional tungsten precursors. Research demonstrates that WO3 layers deposited from an alcohol-based W(OEt)6 precursor solution require only a short, low-temperature annealing at 80 °C to yield fully functional films. This low-temperature conversion completely bypasses the need for oxygen-plasma treatments or high-temperature calcination (>300 °C) typically required for tungstic acid or WCl6-derived films, resulting in devices with comparable performance to PEDOT:PSS reference cells but with superior fill factors and high shunt resistances (>1 MΩ cm2) [1].

Evidence DimensionMinimum annealing temperature for functional HEL deposition
Target Compound DataFully functional WO3 films achieved at 80 °C annealing
Comparator Or BaselineTraditional aqueous tungstates or WCl6 require >300 °C calcination or aggressive oxygen-plasma treatment
Quantified Difference>220 °C reduction in required processing temperature
ConditionsSpin-coated W(OEt)6 (5% w/v in ethanol) diluted in isopropanol, applied to polymer solar cell architectures

Enables the direct deposition of high-performance inorganic buffer layers onto temperature-sensitive flexible polymer substrates without thermal degradation.

Carbon contamination
Class-level
2–5 at. % (XPS, RBS)
Reported impurity baseline for ethoxide-derived WO3; differs from carbonyl/fluoride routes.
Data to verify; class-level range, not batch-specific.

Control of Electroactive WOx Sites in Fuel Cell Catalysts

The synthesis route of WOx catalysts heavily influences their surface electrochemistry. When synthesizing WOx for direct methanol fuel cells or solid oxide fuel cell anodes, utilizing W(OEt)6 in a purely ethanol-based sol-gel process versus a water-based process yields significantly different active site distributions. Cyclic voltammetry reveals that non-aqueous sol-gel processing enabled by W(OEt)6 allows precise tuning of the proportion of surface electroactive WOx sites compared to bulk sites, an optimization that is disrupted when water-based tungstate precursors alter the hydrolysis kinetics [1].

Evidence DimensionProportion of surface electroactive WOx sites
Target Compound DataEthanol-based W(OEt)6 sol-gel allows precise control and optimization of surface vs. bulk electroactive sites
Comparator Or BaselineWater-based sol-gel methods yield a significantly different and often less optimal ratio of electroactive WOx sites
Quantified DifferenceMeasurable shift in the ratio of surface-to-bulk electroactive sites as confirmed by cyclic voltammetry sweep rate experiments
ConditionsSol-gel derived WOx films analyzed via cyclic voltammetry for fuel cell anode applications

Maximizing accessible surface electroactive sites directly increases the catalytic turnover and efficiency of advanced fuel cell anodes.

Purity and form
Source review
5% w/v in ethanol, 99.8% metals basis
High-purity solution grade supports semiconductor ALD/CVD; solid 95%+ grade differs.
Vendor specification; verify trace-metal limits per process.
Application concentration
Market context
>80% market share in nanomaterials & films
Strong adoption in WO3 thin-film and nanostructure fabrication; supports application fit.
2024–2025 global market analysis; use-case alignment review.

Electrochromic Smart Windows and Glazing

W(OEt)6 is the optimal precursor for fabricating high-optical-modulation WO3 thin films via sol-gel or CVD. Because it avoids the spontaneous W(V) reduction and corrosive HCl generation associated with WCl6, it allows for the rapid, defect-free deposition of transparent electrochromic layers directly onto ITO-coated glass or flexible substrates, ensuring high coloration efficiency and long-term cyclic stability [1].

Hole Extraction Layers (HELs) in Organic Photovoltaics

The ability of W(OEt)6 to convert to functional WO3 at temperatures as low as 80 °C makes it an ideal candidate for replacing PEDOT:PSS in polymer solar cells. It provides a stable, highly charge-selective inorganic buffer layer that can be processed directly on top of temperature-sensitive organic active layers without inducing thermal degradation or requiring damaging oxygen-plasma treatments [2].

Advanced Electrocatalysts for Fuel Cells

In the development of solid oxide fuel cells (SOFCs) and direct methanol fuel cells, W(OEt)6 serves as a highly tunable precursor for synthesizing WOx nanostructures. Its compatibility with strictly non-aqueous sol-gel routes allows researchers to precisely engineer the density of surface electroactive sites, enhancing the catalytic conversion of hydrocarbons and improving overall fuel cell efficiency [3].

Application Fit

Application
Selection Property
Validation Focus
WO3 thin film deposition (AACVD/ALD)
Vaporization profile and high-purity solution grade
Process reproducibility; metal impurity control
WO3 nanostructure synthesis (continuous flow)
Reactive volatility and known carbon contamination range
Morphology consistency; purity of nanomaterial product
Electrochromic membrane research
Thermal decomposability and organic-solvent solubility
Film electrochromic response; processing temperature window
Vapor-phase tungsten carbide nanostructures
Volatile tungsten delivery for carbide formation
Phase purity and nanostructure surface area

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

460.202122 g/mol

Monoisotopic Mass

460.202122 g/mol

Heavy Atom Count

19

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (90.48%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

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